TRK-A Inhibition Potency: 9.5-Fold Greater Than First-Generation Inhibitor Larotrectinib in Enzymatic Assays
Protein Kinase Inhibitor 4 inhibits TRK-A with an IC₅₀ of 3.0 nM . This represents a 9.5-fold improvement in potency compared to the first-generation clinical TRK inhibitor larotrectinib, which demonstrates a mean IC₅₀ of 23.5 ± 8.6 nM against wild-type TRK-A in enzymatic assays [1]. The assay context is critical: both values are derived from enzymatic kinase activity measurements, enabling a cross-study comparison of intrinsic target engagement.
| Evidence Dimension | Enzymatic inhibition potency against wild-type TRK-A |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 nM |
| Comparator Or Baseline | Larotrectinib: IC₅₀ = 23.5 ± 8.6 nM (wild-type TRK-A) |
| Quantified Difference | 9.5-fold lower IC₅₀ (higher potency) |
| Conditions | Enzymatic kinase activity assay |
Why This Matters
Higher intrinsic potency can translate to lower required concentrations in cellular and in vivo models, reducing off-target effects and enabling clearer pharmacological interpretation.
- [1] Drilon, A. et al. Table 1: IC₅₀ (±SD) values for first and second generation TRK inhibitors. NPJ Precis Oncol. 2022; 6: 83. View Source
